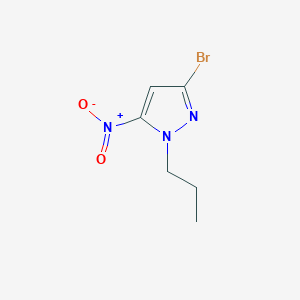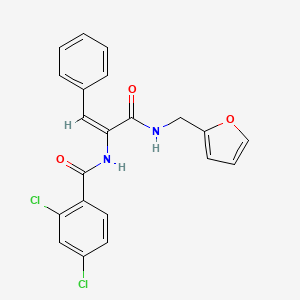
2,4-Dichloro-N-(1-((furan-2-ylmethyl)-carbamoyl)-2-phenyl-vinyl)-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-N-(1-((furan-2-ylmethyl)-carbamoyl)-2-phenyl-vinyl)-benzamide is a complex organic compound characterized by its unique structure, which includes dichlorobenzene, furan, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-(1-((furan-2-ylmethyl)-carbamoyl)-2-phenyl-vinyl)-benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorobenzoyl chloride with furan-2-ylmethylamine to form an intermediate, which is then reacted with phenylacetylene under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-(1-((furan-2-ylmethyl)-carbamoyl)-2-phenyl-vinyl)-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: The dichlorobenzene moiety allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzamides.
Scientific Research Applications
2,4-Dichloro-N-(1-((furan-2-ylmethyl)-carbamoyl)-2-phenyl-vinyl)-benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-N-(1-((furan-2-ylmethyl)-carbamoyl)-2-phenyl-vinyl)-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-N-(furan-2-ylmethyl)benzenesulfonamide
- 2,4-Dichloro-N-(furan-2-ylmethyl)aniline
- 2,4-Dichloro-N-[1-(furan-2-yl)ethyl]aniline
Uniqueness
2,4-Dichloro-N-(1-((furan-2-ylmethyl)-carbamoyl)-2-phenyl-vinyl)-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H16Cl2N2O3 |
|---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
2,4-dichloro-N-[(E)-3-(furan-2-ylmethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C21H16Cl2N2O3/c22-15-8-9-17(18(23)12-15)20(26)25-19(11-14-5-2-1-3-6-14)21(27)24-13-16-7-4-10-28-16/h1-12H,13H2,(H,24,27)(H,25,26)/b19-11+ |
InChI Key |
TXEITYYTOVWJGU-YBFXNURJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)NCC2=CC=CO2)/NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NCC2=CC=CO2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B15045106.png)
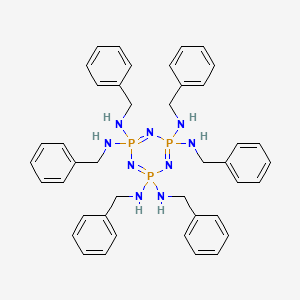
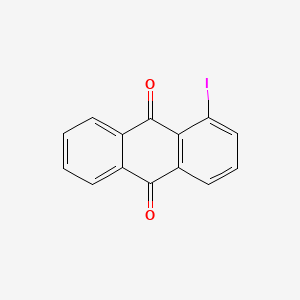
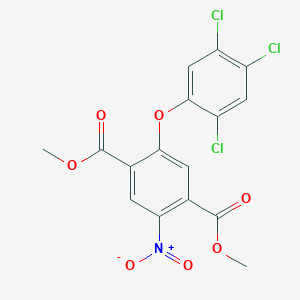
![1,8,8-Trimethyl-3-{[(2-methylphenyl)amino]methyl}-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B15045130.png)
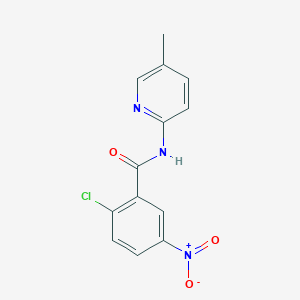
![2-hydroxybenzaldehyde (2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B15045136.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B15045137.png)

![3-[(2-Chloro-5-methoxyphenyl)amino]propanoic acid](/img/structure/B15045143.png)
![2-((E)-{[4-(4-{[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]amino}benzyl)phenyl]imino}methyl)-4-nitrophenol](/img/structure/B15045163.png)

![4-nitro-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide](/img/structure/B15045193.png)
